1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-
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Overview
Description
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- is a useful research compound. Its molecular formula is C8H21N3 and its molecular weight is 159.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of Pyrilamine-d6 : A study by Bird and Shuker (1985) reported the synthesis of Pyrilamine-d6 using 1,2-ethanediamine derivatives, highlighting its utility in the creation of labeled compounds for pharmaceutical research (Bird & Shuker, 1985).
Preparation of Pramiracetam : Dodd et al. (1986) described the use of 1,2-ethanediamine derivatives in the synthesis of tritium-labeled pramiracetam, a compound of interest in cognitive enhancement studies (Dodd et al., 1986).
Phosphino(silyl)carbenes Production : Krysiak et al. (2004) utilized 1,2-ethanediamine derivatives in the production of stable optically pure phosphino(silyl)carbenes, significant for enantioselective cyclopropanation reactions (Krysiak et al., 2004).
Chemical Complex Formation
Formation of Nickel(II) Complexes : Koner et al. (1991) explored the thermal behavior of nickel(II) complexes with 1,2-ethanediamine derivatives, contributing to the understanding of coordination chemistry and materials science (Koner et al., 1991).
Platinum(II) Complex Studies : Goto et al. (2000) conducted research on platinum(II) complexes involving 1,2-ethanediamine derivatives, which is significant in the study of molecular interactions and complex formation in inorganic chemistry (Goto et al., 2000).
Ethylene Oligomerization Catalysts : Nyamato et al. (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands derived from 1,2-ethanediamine as catalysts for ethylene oligomerization, relevant in industrial chemistry applications (Nyamato et al., 2016).
Polymer Chemistry
- Development of Poly(amido-amine)s : Ferruti et al. (2000) utilized 1,2-ethanediamine derivatives in the creation of poly(amido-amine)s, emphasizing their potential in biomedical applications like drug delivery systems (Ferruti et al., 2000).
Mechanism of Action
Target of Action
It’s known that this compound contains two nitrogen atoms, which can be easily oxidized by oxidizing agents .
Mode of Action
This compound can participate in nucleophilic substitution reactions and acylation reactions due to its structure . The two nitrogen atoms in the structure of N1,N1,N2-Trimethyl-N2-(2-(methylamino)ethyl)ethane-1,2-diamine carry lone pair electrons, making them active sites that can be attacked by oxidizing agents .
Biochemical Pathways
It’s known that under the action of oxidizing agents, this compound can be oxidized to corresponding oxides or nitroso compounds .
Pharmacokinetics
It’s known that this compound is insoluble in neutral water but soluble in acidic aqueous solutions . This is because it is a basic substance that can react with acids to form corresponding salts, thereby increasing its water solubility .
Action Environment
It’s known that this compound can be oxidized under the action of oxidizing agents .
Biochemical Analysis
Biochemical Properties
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- plays a significant role in biochemical reactions. It acts as a nucleophilic reagent, participating in nucleophilic substitution and acylation reactions . The compound interacts with various enzymes and proteins, particularly those involved in oxidation-reduction reactions. The two nitrogen atoms in its structure are prone to oxidation, making it a target for oxidizing agents . This interaction can lead to the formation of corresponding oxides or nitroso compounds, influencing the biochemical pathways in which it is involved.
Cellular Effects
The effects of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a nucleophilic reagent allows it to modify proteins and enzymes, thereby altering their function and activity . This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, its interaction with cellular components can impact gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- exerts its effects through binding interactions with biomolecules. The compound’s nitrogen atoms can form bonds with various biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s ability to participate in nucleophilic substitution reactions also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- change over time. The compound is relatively stable under inert atmospheric conditions and at room temperature . It is susceptible to oxidation, which can lead to its degradation over time. Long-term exposure to oxidizing agents can result in the formation of oxides or nitroso compounds, which can have lasting effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- vary with different dosages in animal models. At low doses, the compound can act as a nucleophilic reagent, participating in various biochemical reactions without causing significant toxicity . At high doses, it can lead to adverse effects, including enzyme inhibition and oxidative stress. These toxic effects can result in cellular damage and dysfunction, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidation-reduction reactions, leading to the formation of oxides or nitroso compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s role as a nucleophilic reagent also allows it to participate in various metabolic processes, further highlighting its significance in biochemical pathways.
Transport and Distribution
Within cells and tissues, 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to form bonds with biomolecules also influences its distribution, affecting its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s interaction with cellular components can also affect its activity and function, highlighting the importance of its subcellular localization in determining its overall impact on cellular processes.
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-9-5-6-11(4)8-7-10(2)3/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQJAYIOAMAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433693 |
Source
|
Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61877-80-3 |
Source
|
Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.